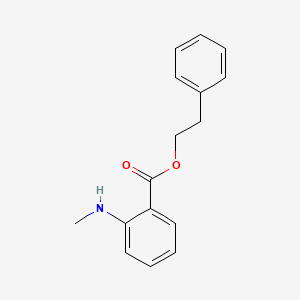

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride

説明

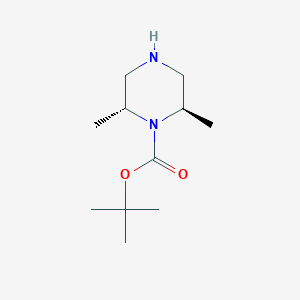

“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride” is a chemical compound . It is a derivative of the tetrahydroquinoline family . Tetrahydroquinolines are produced by hydrogenation of quinolines .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a topic of interest in medicinal chemistry . Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride” can be represented by the InChI code:1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H . Chemical Reactions Analysis

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride” has a molecular weight of 191.23 . It is stored at room temperature . The physical form of this compound is oil .科学的研究の応用

Antioxidant and Corrosion Inhibitor

Tetrahydroquinoline compounds are known to be used as antioxidants and corrosion inhibitors. They can be active components in various dyes and are useful in industrial processes that require protection against oxidative damage and corrosion .

Neurological Research

Some tetrahydroquinoline derivatives have been studied for their potential effects on neurological conditions. For example, they have been used in research related to Parkinson’s disease and may be used to produce a parkinsonian syndrome for modeling the disease in animals .

Psychiatric Research

Derivatives of tetrahydroquinoline have also been investigated for their effects on psychiatric conditions. Studies have looked into their impact on tests like the forced swimming test (FST), which is used to assess depressive-like behavior in animal models .

Chiral Synthesis

Tetrahydroquinoline compounds have been used in chiral synthesis processes. For instance, deracemization techniques involving certain bacteria can lead to the production of enantiomerically pure tetrahydroquinolines, which are valuable in pharmaceutical synthesis .

Organic Synthesis

These compounds are also important in organic synthesis. They can be involved in multi-component cascade reactions that lead to the synthesis of highly substituted tetrahydroquinolines, which have various applications in chemical synthesis .

Domino Reactions

Recent literature has focused on synthetic approaches to tetrahydroquinolines using domino reactions. These methods are significant for efficiently constructing complex molecules with potential applications in medicinal chemistry .

Safety and Hazards

将来の方向性

Future research could focus on further understanding the biological activities of tetrahydroquinoline derivatives and their potential applications in treating various diseases. Additionally, developing more efficient and environmentally friendly methods for the synthesis of these compounds could also be a focus of future research .

特性

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOTVGOVDZHCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCNC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)

![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)

![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)

![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)

![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)